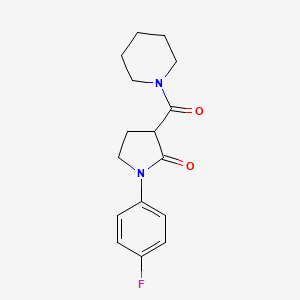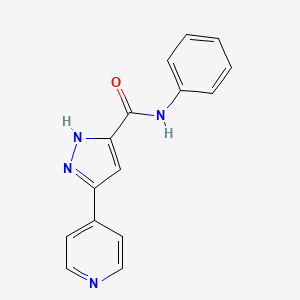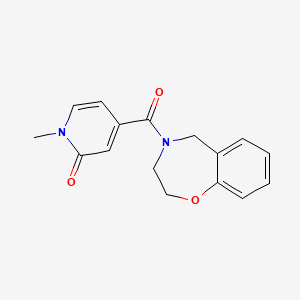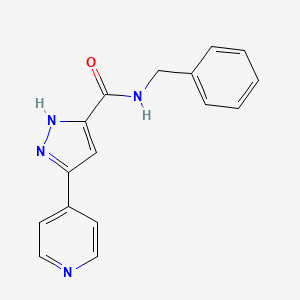
N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the histone methyltransferase EZH2, which is a key regulator of gene expression. EZH2 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.
Mécanisme D'action
The mechanism of action of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is based on the inhibition of EZH2, which is a histone methyltransferase that catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification is associated with gene silencing, and EZH2 overexpression has been linked to the development and progression of cancer. By inhibiting EZH2, this compound prevents the formation of H3K27me3, leading to the re-expression of tumor suppressor genes and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical models of cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor cell proliferation. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is its selectivity for EZH2, which reduces the risk of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide. One possible direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the evaluation of this compound in combination with other anti-cancer drugs, to determine whether it has synergistic effects. Finally, the clinical development of this compound for the treatment of cancer is an important future direction, which will require further preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of EZH2 that has been developed for the treatment of cancer. It has been shown to have potent anti-tumor effects in preclinical models of cancer, and its mechanism of action is based on the inhibition of EZH2. This compound has several advantages, including its selectivity for EZH2 and its favorable pharmacokinetic profile, but it also has limitations, such as its low solubility. Further research is needed to optimize the synthesis method, evaluate this compound in combination with other anti-cancer drugs, and develop the compound for clinical use.
Méthodes De Synthèse
The synthesis of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide involves several steps. First, 3-cyanophenylboronic acid is reacted with 3-bromopyridine to form 3-cyanophenyl-3-pyridinylboronic acid. This compound is then coupled with 3-chloropyrazole-5-carboxamide to form the desired product, this compound. The overall yield of the synthesis is around 25%.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor effects in a variety of cancer types, including lymphoma, leukemia, and solid tumors. In addition, this compound has been shown to have synergistic effects when combined with other anti-cancer drugs, such as the DNA-damaging agent etoposide.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c17-9-11-3-1-5-13(7-11)19-16(22)15-8-14(20-21-15)12-4-2-6-18-10-12/h1-8,10H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEHMITXXKEHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548299.png)
![5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548302.png)
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7548306.png)
![3-ethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B7548311.png)
![3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide](/img/structure/B7548312.png)

![N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7548334.png)
![N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B7548345.png)



![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)
![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)
